6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine
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Overview
Description
“6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” typically involves multiple steps, including the formation of the pyridazine core, the introduction of the butylsulfonyl group, and the attachment of the pyrrolidine moiety. Common reagents used in these steps may include:
- Pyridazine precursors
- Butylsulfonyl chloride
- Pyrrolidine derivatives
- Catalysts such as palladium or copper complexes
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
- High-throughput screening of reaction conditions
- Use of continuous flow reactors
- Implementation of purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
“6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of pyridazine are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Pyridazine derivatives with different substituents
- Compounds with similar functional groups, such as sulfonyl or pyrrolidine groups
Uniqueness
The uniqueness of “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-(1-butylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-5-10-22(19,20)18-9-8-12(11-18)21-14-7-6-13(15-16-14)17(2)3/h6-7,12H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFLTXEXLLYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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